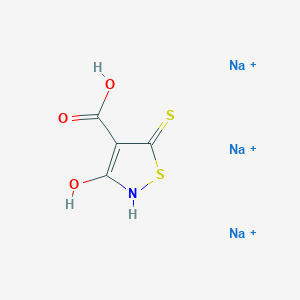
trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a sulfanylidene group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with carbon disulfide and chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained after purification and neutralization with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is typically isolated through crystallization or precipitation methods.
化学反応の分析
Types of Reactions
Trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the hydroxyl or carboxylic acid groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of esters, amides, or other derivatives.
科学的研究の応用
Trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
Thiazole-4-carboxylic acid: Lacks the sulfanylidene group but shares the thiazole ring and carboxylic acid functionality.
2-Aminothiazole: Contains an amino group instead of the hydroxyl and carboxylic acid groups.
Benzothiazole: A fused ring system with a benzene ring attached to the thiazole ring.
Uniqueness
Trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanylidene group, in particular, sets it apart from other thiazole derivatives, providing unique opportunities for chemical modifications and applications.
特性
分子式 |
C4H3NNa3O3S2+3 |
|---|---|
分子量 |
246.2 g/mol |
IUPAC名 |
trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H3NO3S2.3Na/c6-2-1(3(7)8)4(9)10-5-2;;;/h5-6H,(H,7,8);;;/q;3*+1 |
InChIキー |
QFUMSYPXXPMSCV-UHFFFAOYSA-N |
正規SMILES |
C1(=C(NSC1=S)O)C(=O)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















